molecular formula C27H40N2O6S2 B12122314 1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]-1,4-diazepane

1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]-1,4-diazepane

Cat. No.: B12122314
M. Wt: 552.8 g/mol
InChI Key: YXYUDZQEZIODGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]-1,4-diazepane is a complex organic compound with a unique structure that includes two ethoxy groups, two propan-2-yl groups, and two benzenesulfonyl groups attached to a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]-1,4-diazepane typically involves multiple steps, including the formation of the diazepane ring and the subsequent attachment of the ethoxy, propan-2-yl, and benzenesulfonyl groups. Common synthetic routes may involve:

    Formation of the Diazepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of Ethoxy and Propan-2-yl Groups: These groups can be introduced through alkylation reactions using ethyl and isopropyl halides.

    Introduction of Benzenesulfonyl Groups: This step often involves sulfonylation reactions using benzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfides or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene rings.

Scientific Research Applications

1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]-1,4-diazepane has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may find applications in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]-1,4-diazepane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]-2-methylpiperazine: This compound has a similar structure but with a piperazine ring instead of a diazepane ring.

    1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]piperazine: Another similar compound with a piperazine ring.

Uniqueness

1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]-1,4-diazepane is unique due to its diazepane ring, which imparts different chemical and physical properties compared to its piperazine analogs

Properties

Molecular Formula

C27H40N2O6S2

Molecular Weight

552.8 g/mol

IUPAC Name

1,4-bis[(2-ethoxy-5-propan-2-ylphenyl)sulfonyl]-1,4-diazepane

InChI

InChI=1S/C27H40N2O6S2/c1-7-34-24-12-10-22(20(3)4)18-26(24)36(30,31)28-14-9-15-29(17-16-28)37(32,33)27-19-23(21(5)6)11-13-25(27)35-8-2/h10-13,18-21H,7-9,14-17H2,1-6H3

InChI Key

YXYUDZQEZIODGG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C(C)C)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.